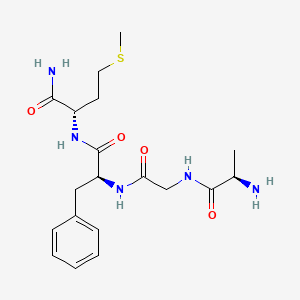
A3AR antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A3AR antagonist 1 is a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3 adenosine receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. This compound has shown promise in preclinical studies for its potential therapeutic applications in treating conditions such as glaucoma, asthma, and certain types of cancer .
准备方法
The synthesis of A3AR antagonist 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of nucleoside structures, where specific substituents are introduced to achieve high affinity and selectivity for the A3 adenosine receptor . The reaction conditions typically involve the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
化学反应分析
A3AR antagonist 1 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic bases, acids, and solvents. The major products formed from these reactions are typically the desired A3AR antagonist compounds with high affinity and selectivity for the A3 adenosine receptor .
科学研究应用
A3AR antagonist 1 has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a tool compound to study the structure-activity relationships of adenosine receptor antagonists . In biology, it is used to investigate the role of A3 adenosine receptors in cellular signaling pathways and physiological processes . In medicine, this compound has shown potential as a therapeutic agent for treating conditions such as glaucoma, asthma, and certain types of cancer . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting the A3 adenosine receptor .
作用机制
The mechanism of action of A3AR antagonist 1 involves its binding to the A3 adenosine receptor, thereby blocking the receptor’s activation by endogenous adenosine . This inhibition prevents the downstream signaling pathways mediated by the A3 adenosine receptor, which are involved in various physiological and pathological processes . The molecular targets of this compound include the A3 adenosine receptor itself, as well as the associated G proteins and downstream effectors involved in the receptor’s signaling pathways .
相似化合物的比较
A3AR antagonist 1 is unique in its high affinity and selectivity for the A3 adenosine receptor compared to other similar compounds . Some of the similar compounds include DPTN, MRS1523, and MRS1220, which also target the A3 adenosine receptor but may have different selectivity profiles and potencies . For example, DPTN has been shown to be a potent A3AR antagonist for human, mouse, and rat receptors, while MRS1523 and MRS1220 have varying degrees of selectivity and potency across different species . The uniqueness of this compound lies in its ability to selectively inhibit the A3 adenosine receptor with high potency, making it a valuable tool for scientific research and potential therapeutic applications .
属性
分子式 |
C32H24N4O4S |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
4-methoxy-N-[5-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C32H24N4O4S/c1-39-23-16-12-21(13-17-23)30(37)35-32-34-27(20-8-4-3-5-9-20)28(41-32)29-33-26-11-7-6-10-25(26)31(38)36(29)22-14-18-24(40-2)19-15-22/h3-19H,1-2H3,(H,34,35,37) |
InChI 键 |
UFKAMNUQGBWBJM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





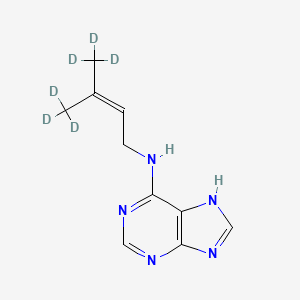
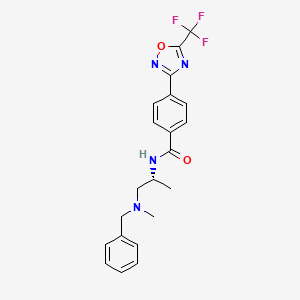

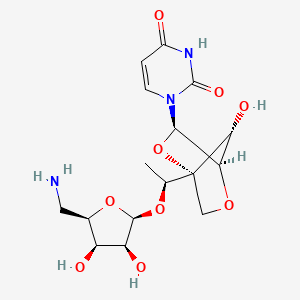

![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)


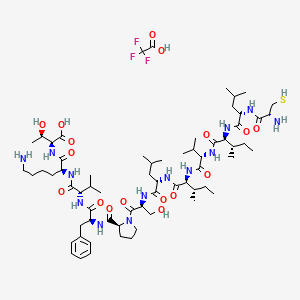
![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
